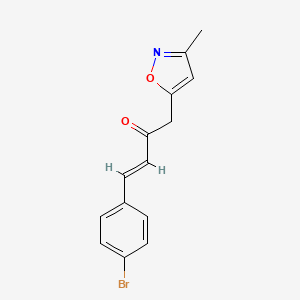
4-(4-Bromophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a bromophenyl group and a methyl-isoxazolyl group attached to a butenone backbone. Compounds like these are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling Reaction: The final step involves coupling the bromophenyl group with the isoxazole ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butenone, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 4-(4-Bromophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with isoxazole rings are often studied for their potential pharmacological activities. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties. Research into this specific compound could reveal similar activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-Bromophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one can influence its reactivity and biological activity. Bromine is a larger atom compared to chlorine or fluorine, which can affect the compound’s steric and electronic properties, potentially leading to unique interactions with biological targets or different reactivity in chemical reactions.
特性
分子式 |
C14H12BrNO2 |
|---|---|
分子量 |
306.15 g/mol |
IUPAC名 |
(E)-4-(4-bromophenyl)-1-(3-methyl-1,2-oxazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H12BrNO2/c1-10-8-14(18-16-10)9-13(17)7-4-11-2-5-12(15)6-3-11/h2-8H,9H2,1H3/b7-4+ |
InChIキー |
FWYWKLSFXLZKKO-QPJJXVBHSA-N |
異性体SMILES |
CC1=NOC(=C1)CC(=O)/C=C/C2=CC=C(C=C2)Br |
正規SMILES |
CC1=NOC(=C1)CC(=O)C=CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


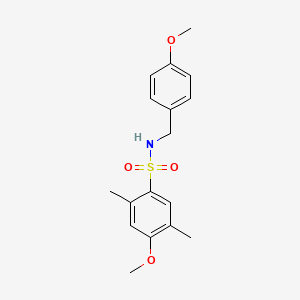

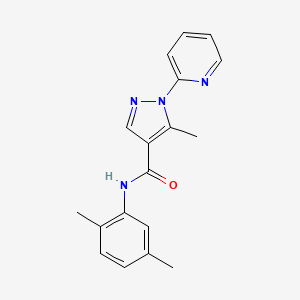
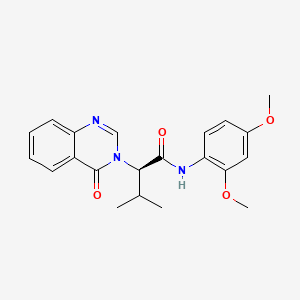
![methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate](/img/structure/B13369545.png)
![3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid](/img/structure/B13369547.png)
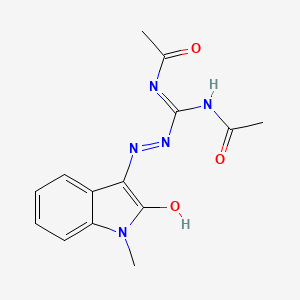
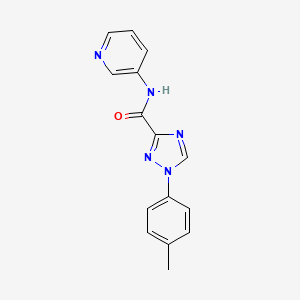
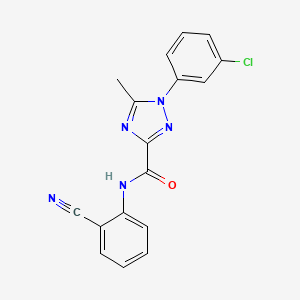
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13369572.png)
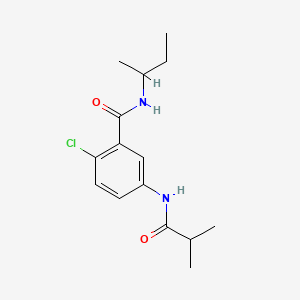

![6-(2-Furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369579.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369595.png)
